molecular formula C4H5N3O2 B1523705 1,3-Oxazole-5-carbohydrazide CAS No. 885274-30-6

1,3-Oxazole-5-carbohydrazide

Cat. No. B1523705
M. Wt: 127.1 g/mol
InChI Key: XGOXHUIKFGEJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxazole-5-carbohydrazide is a compound that contains a total of 14 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .


Molecular Structure Analysis

The molecular structure of 1,3-Oxazole-5-carbohydrazide contains 14 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . It also contains 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .


Physical And Chemical Properties Analysis

1,3-Oxazole-5-carbohydrazide has a molecular weight of 127.101 Da . It contains a total of 14 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .

Scientific Research Applications

Immunoregulation

  • Field : Immunology
  • Application Summary : Isoxazole derivatives, including “1,3-Oxazole-5-carbohydrazide”, have been reported to have immunoregulatory properties. They can act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
  • Methods of Application : The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
  • Results : Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses. In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .

Medicine and Agriculture

  • Field : Medicine and Agriculture
  • Application Summary : Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
  • Methods of Application : This article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .
  • Results : Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture. It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Metal-Free Synthetic Routes

  • Field : Organic Chemistry
  • Application Summary : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies .
  • Methods of Application : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
  • Results : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Biological Activities

  • Field : Medicinal Chemistry
  • Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
  • Methods of Application : This article discusses various methods of synthesis of oxazole derivatives exhibiting biological activity .
  • Results : Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture. It has been proven that many oxazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Anticancer Activity

  • Field : Medicinal Chemistry
  • Application Summary : 1,3-oxazole derivatives have potential therapeutic applications as anticancer agents .
  • Methods of Application : This review provides a comprehensive overview of the recent advances on 1,3-oxazole derivatives with potential therapeutic applications as anticancer agents, focusing on the chemical structures, anticancer activity, and mechanisms of action .
  • Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not available in the source I found .

Future Directions

Oxazoles have significant importance in the field of drug discovery. It is always imperative to develop alternate metal-free synthetic routes for the synthesis of oxazoles . Future research could focus on the development of these synthetic routes and the exploration of the biological activities of oxazole derivatives .

properties

IUPAC Name

1,3-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOXHUIKFGEJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693257
Record name 1,3-Oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazole-5-carbohydrazide

CAS RN

885274-30-6
Record name 1,3-Oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Oxazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1,3-Oxazole-5-carbohydrazide
Reactant of Route 3
1,3-Oxazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1,3-Oxazole-5-carbohydrazide
Reactant of Route 5
1,3-Oxazole-5-carbohydrazide
Reactant of Route 6
1,3-Oxazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.